(S)-3-Aminotetrahydrofuran-3-carboxylic acid (S)-3-Aminotetrahydrofuran-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 114715-53-6
VCID: VC0038895
InChI: InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1
SMILES: C1COCC1(C(=O)O)N
Molecular Formula: C5H9NO3
Molecular Weight: 131.12986

(S)-3-Aminotetrahydrofuran-3-carboxylic acid

CAS No.: 114715-53-6

Cat. No.: VC0038895

Molecular Formula: C5H9NO3

Molecular Weight: 131.12986

* For research use only. Not for human or veterinary use.

(S)-3-Aminotetrahydrofuran-3-carboxylic acid - 114715-53-6

Specification

CAS No. 114715-53-6
Molecular Formula C5H9NO3
Molecular Weight 131.12986
IUPAC Name (3S)-3-aminooxolane-3-carboxylic acid
Standard InChI InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1
SMILES C1COCC1(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

(S)-3-Aminotetrahydrofuran-3-carboxylic acid belongs to the class of heterocyclic compounds containing a tetrahydrofuran ring with chiral properties. The compound features a stereogenic center at the C-3 position, with the S-configuration providing its specific biological and chemical properties.

Basic Chemical Information

The compound is identified by various parameters that define its chemical identity, as presented in the following table:

ParameterValue
CAS Number1315052-80-2
IUPAC Name(3S)-3-aminooxolane-3-carboxylic acid
Molecular FormulaC5H9NO3
Molecular Weight131.13 g/mol
Standard InChIInChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8)/t5-/m0/s1
SMILES NotationC1COCC1(C(=O)O)N
Chinese Name(S)-3-氨基四氢呋喃-3-羧酸

The compound consists of a tetrahydrofuran ring (a five-membered ring containing an oxygen atom) with an amino group (-NH2) and a carboxylic acid group (-COOH) both attached to the same carbon atom (C-3) in the S-configuration .

Structural Features

The stereogenic center at C-3 gives the molecule its chiral properties, which are crucial for its potential biological activity. The tetrahydrofuran ring provides conformational rigidity to the molecule, while the amino and carboxylic acid groups offer sites for hydrogen bonding and further chemical modifications.

Physical and Chemical Properties

Understanding the physical and chemical properties of (S)-3-Aminotetrahydrofuran-3-carboxylic acid is essential for its proper handling, storage, and application in various research and industrial settings.

Physical Properties

The compound exhibits the following physical characteristics:

PropertyValueStatus
Physical StateNot specifically documented-
Density1.337±0.06 g/cm³Predicted
Boiling Point288.8±40.0 °CPredicted
Acidity Coefficient (pKa)2.13±0.20Predicted

These properties indicate a relatively stable compound with moderate thermal stability and acidic characteristics typical of amino acids .

Chemical Reactivity

The presence of both amino and carboxylic acid functional groups makes (S)-3-Aminotetrahydrofuran-3-carboxylic acid chemically versatile. The compound can participate in various reactions:

  • Acid-base reactions through its carboxylic acid group

  • Nucleophilic substitutions via its amino group

  • Peptide bond formation with other amino acids or carboxylic acids

  • Coordination with metal ions through both functional groups

This reactivity profile makes it valuable for diverse synthetic applications, particularly in medicinal chemistry and peptide synthesis.

Synthesis and Preparation Methods

The preparation of optically pure (S)-3-Aminotetrahydrofuran-3-carboxylic acid requires sophisticated synthetic strategies to ensure high enantiomeric purity.

Synthetic Routes

The synthesis typically involves multiple steps, including:

  • Construction of the tetrahydrofuran ring with appropriate functionalization

  • Introduction of the amino and carboxylic acid groups with controlled stereochemistry

  • Resolution or stereoselective synthesis to ensure the S-configuration at the C-3 position

Industrial methods may incorporate advanced techniques such as continuous flow synthesis and biocatalysis to optimize these synthetic routes for scalability and efficiency. Patents describe processes for synthesizing derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid with high optical purity, which involves stereoselective preparation methods and the use of chiral chromatography or chemical resolution techniques.

Production Scale

The compound can be produced at laboratory scale up to kilogram quantities, as indicated by commercial suppliers . This suggests established synthetic protocols that can be scaled according to research and industrial needs.

Applications in Research and Industry

(S)-3-Aminotetrahydrofuran-3-carboxylic acid has found applications across various scientific disciplines, particularly in pharmaceutical research and organic synthesis.

Pharmaceutical Research

In pharmaceutical research, the compound serves as:

  • A building block for the design and synthesis of novel drug candidates

  • A structural element in peptidomimetics that can enhance metabolic stability

  • A component in the development of enzyme inhibitors targeting various biological pathways

Its structural similarity to naturally occurring amino acids suggests potential roles in drug development targeting various biological pathways.

Peptide Nucleic Acid Synthesis

One of the notable applications of (S)-3-Aminotetrahydrofuran-3-carboxylic acid is as a building block in the synthesis of peptide nucleic acids (PNAs). These PNAs demonstrate excellent DNA binding affinity and specificity, making them valuable tools in genetic research and potential therapeutic agents.

Intermediate in Organic Synthesis

The compound serves as an intermediate in various organic syntheses, contributing to the development of complex molecules with potential biological activities . Its chiral nature makes it particularly valuable for the synthesis of stereochemically defined products.

SupplierProduct DescriptionPackagingPrice (USD)Last Updated
Biosynth Carbosynth(S)-3-Aminotetrahydrofuran-3-carboxylic acid2mg$592021-12-16
Biosynth Carbosynth(S)-3-Aminotetrahydrofuran-3-carboxylic acid5mg$1172021-12-16
Biosynth Carbosynth(S)-3-Aminotetrahydrofuran-3-carboxylic acid10mg$2032021-12-16
Biosynth Carbosynth(S)-3-Aminotetrahydrofuran-3-carboxylic acid25mg$4052021-12-16
American Custom Chemicals Corporation(S)-3-AMINOTETRAHYDROTHIOPHENE-3-CARBOXYLIC ACID 95.00%5mg$501.552021-12-16

Additional suppliers include CONIER CHEM AND PHARMA LIMITED, JW & Y Pharmlab Co., Ltd., and EOS Med Chem .

Related Compounds and Derivatives

Several compounds structurally related to (S)-3-Aminotetrahydrofuran-3-carboxylic acid have been reported in the literature.

Hydrochloride Salt

The hydrochloride salt of 3-aminotetrahydrofuran-3-carboxylic acid (CAS: 919098-94-5) has been documented and may offer improved stability or solubility profiles for certain applications .

Structural Analogs

Structural analogs of the compound include:

  • The R-enantiomer ((R)-3-aminotetrahydrofuran-3-carboxylic acid)

  • Derivatives with modified amino or carboxylic acid groups

  • Analogs with different ring sizes or heteroatom substitutions

These related compounds may exhibit different biological activities and physicochemical properties, expanding the potential applications of this class of molecules.

Future Research Directions

The unique structural features of (S)-3-Aminotetrahydrofuran-3-carboxylic acid suggest several promising avenues for future research.

Medicinal Chemistry Applications

Future research may explore:

  • Development of novel peptidomimetics with enhanced pharmacokinetic properties

  • Design of enzyme inhibitors targeting specific biological pathways

  • Creation of new bioactive molecules with improved target selectivity

Materials Science Applications

The compound's functional groups may be exploited for:

  • Development of chiral catalysts for asymmetric synthesis

  • Creation of specialized polymers with unique properties

  • Design of functionalized materials for specific applications

Synthetic Methodology Improvements

Ongoing research may focus on:

  • Development of more efficient synthetic routes with higher yields

  • Enhanced stereoselective methods for preparing the compound

  • Continuous flow processes for industrial-scale production

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